5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside
Overview
Description
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: is a synthetic organic compound known for its chromogenic properties. It is widely used as a substrate in various biochemical assays, particularly for detecting enzyme activity. The compound is characterized by its ability to produce a colored product upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.
Glycosylation: The brominated and chlorinated indole is then glycosylated with alpha-D-fucopyranoside under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by specific glycosidases, leading to the release of the indoxyl moiety.
Oxidation: The indoxyl moiety can be further oxidized to form indigo dye, which is intensely colored.
Common Reagents and Conditions
Enzymatic Hydrolysis: Typically involves enzymes such as beta-glucosidase or alpha-fucosidase under physiological conditions (pH 7.4, 37°C).
Oxidation: Can be carried out using mild oxidizing agents like atmospheric oxygen or hydrogen peroxide.
Major Products
Indigo Dye: Formed upon oxidation of the indoxyl moiety, which is a major product and is used as a chromogenic indicator.
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various chemical assays to detect enzyme activity.
Biology: Employed in histochemical staining to visualize enzyme distribution in tissues.
Medicine: Utilized in diagnostic tests to identify bacterial infections by detecting specific enzyme activities.
Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure product safety and efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside involves:
Enzymatic Hydrolysis: The compound is hydrolyzed by specific enzymes, releasing the indoxyl moiety.
Oxidation: The released indoxyl moiety undergoes oxidation to form indigo dye, which is visible and can be quantified.
Molecular Targets and Pathways
Glycosidases: The primary molecular targets are glycosidases such as beta-glucosidase and alpha-fucosidase.
Oxidative Pathways: The oxidation of indoxyl to indigo involves oxidative pathways that are facilitated by mild oxidizing agents.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: can be compared with other similar chromogenic substrates:
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside: Similar in structure but differs in the sugar moiety, used for detecting beta-glucosidase activity.
5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside:
5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: Utilized for detecting beta-glucuronidase activity.
Uniqueness
The uniqueness of This compound lies in its specificity for alpha-fucosidase, making it a valuable tool for detecting and studying this particular enzyme.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-OOAGIEEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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